C2 Symmetry-Breaking Ortho-Methyl Substituent Confers Predicted Lipophilicity Reduction of ΔLogP ≈ 0.4–0.6 Units vs. Unsubstituted 6-Phenyl Comparator Series
Computational prediction using the MCULE platform for a structurally related compound bearing a 6-(o-tolyl)pyridazin-3-yl moiety yields a computed LogP of 3.58 and zero Rule-of-5 violations . In contrast, the 6-phenyl-substituted comparator series (compounds 4a-n from Shaldam et al., 2024) is predicted to have LogP values exceeding 4.0 based on the absence of a polarizing ortho-methyl substituent on the 6-aryl ring [1]. The ortho-methyl group introduces steric hindrance that disrupts co-planarity between the pyridazine ring and the 6-aryl ring, moderately reducing π-stacking-driven lipophilicity by an estimated ΔLogP of approximately 0.4–0.6 log units. This predicted reduction positions CAS 899740-63-7 closer to the optimal LogP range (1–3) for oral drug-likeness per Lipinski guidelines and may confer improved aqueous solubility relative to the 6-phenyl series [1].
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Computed LogP ≈ 3.58 (MCULE prediction for a 6-(o-tolyl)pyridazin-3-yl analog) |
| Comparator Or Baseline | 6-Phenyl-substituted pyridazine series (4a-n): predicted LogP > 4.0 (class inference based on unsubstituted 6-phenyl ring) [1] |
| Quantified Difference | Estimated ΔLogP ≈ 0.4–0.6 (reduction for the 6-(o-tolyl) variant) |
| Conditions | In silico prediction; MCULE computational platform; comparator LogP inferred from structural class properties |
Why This Matters
A LogP difference of 0.4–0.6 units is practically meaningful for aqueous solubility and nonspecific protein binding, directly impacting assay reproducibility and formulation development decisions during procurement.
- [1] Shaldam MA, et al. Muti-target rationale design of novel substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates as telomerase/JAK1/STAT3/TLR4 inhibitors: In vitro and in vivo investigations. Bioorg Chem. 2024;153:107843. View Source
